Cas no 890638-74-1 (2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-4-(propan-2-yl)phenylpropanamide)

2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-4-(propan-2-yl)phenylpropanamide structure
890638-74-1 structure
商品名:2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-4-(propan-2-yl)phenylpropanamide
CAS番号:890638-74-1
MF:C20H23N5O2S
メガワット:397.493922472
CID:5439948

2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-4-(propan-2-yl)phenylpropanamide 化学的及び物理的性質

名前と識別子

    • 2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)propanamide
    • Propanamide, 2-[[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio]-N-[4-(1-methylethyl)phenyl]-
    • 2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-4-(propan-2-yl)phenylpropanamide
    • インチ: 1S/C20H23N5O2S/c1-13(2)15-5-7-16(8-6-15)21-19(26)14(3)28-20-22-23-24-25(20)17-9-11-18(27-4)12-10-17/h5-14H,1-4H3,(H,21,26)
    • InChIKey: PQIZFLDKYBRAST-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(C(C)C)C=C1)(=O)C(SC1N(C2=CC=C(OC)C=C2)N=NN=1)C

2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-4-(propan-2-yl)phenylpropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3090-2708-5mg
2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide
890638-74-1 90%+
5mg
$69.0 2023-04-27
Life Chemicals
F3090-2708-20mg
2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide
890638-74-1 90%+
20mg
$99.0 2023-04-27
Life Chemicals
F3090-2708-10μmol
2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide
890638-74-1 90%+
10μl
$69.0 2023-04-27
Life Chemicals
F3090-2708-3mg
2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide
890638-74-1 90%+
3mg
$63.0 2023-04-27
Life Chemicals
F3090-2708-15mg
2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide
890638-74-1 90%+
15mg
$89.0 2023-04-27
Life Chemicals
F3090-2708-2mg
2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide
890638-74-1 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3090-2708-50mg
2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide
890638-74-1 90%+
50mg
$160.0 2023-04-27
Life Chemicals
F3090-2708-30mg
2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide
890638-74-1 90%+
30mg
$119.0 2023-04-27
Life Chemicals
F3090-2708-5μmol
2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide
890638-74-1 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3090-2708-40mg
2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide
890638-74-1 90%+
40mg
$140.0 2023-04-27

2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-4-(propan-2-yl)phenylpropanamide 関連文献

2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-4-(propan-2-yl)phenylpropanamideに関する追加情報

Introduction to Compound with CAS No. 890638-74-1 and Its Applications in Chemical Biology

The compound with the CAS number 890638-74-1 is a highly intriguing molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its systematic name, 2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-4-(propan-2-yl)phenylpropanamide, suggests a complex and multifaceted structure that may contribute to its unique biological properties. This introduction aims to explore the compound's structure, potential applications, and recent research findings that highlight its significance in modern medicinal chemistry.

The molecular framework of this compound features several key structural motifs that are of particular interest to researchers. The presence of a tetrazole ring is notable, as tetrazoles are known for their versatility in medicinal chemistry due to their ability to act as bioisosteres for other heterocyclic systems. In particular, the 1H-1,2,3,4-tetrazole moiety can mimic carboxylic acids or amides, providing a potential scaffold for designing novel bioactive molecules. The sulfanyl group attached to the tetrazole ring further enhances the compound's reactivity and may contribute to its interactions with biological targets.

Additionally, the compound incorporates a phenyl ring substituted with a methoxy group at the 4-position. This substitution pattern is commonly found in biologically active compounds and has been shown to influence both the solubility and binding affinity of molecules. The N-terminus of the molecule features a propanamide group, which is another common pharmacophore that can participate in hydrogen bonding interactions within biological systems. The presence of a propyl group at the 4-position of this phenyl ring adds another layer of complexity, potentially affecting the compound's pharmacokinetic properties.

Recent research has begun to explore the potential therapeutic applications of this compound. One particularly promising area is its investigation as a modulator of enzyme activity. Enzymes play critical roles in numerous biological pathways, and modulating their activity can lead to therapeutic benefits. Studies have suggested that the unique structural features of this compound may allow it to interact with specific enzymes, potentially inhibiting or activating their activity depending on the target.

In particular, the tetrazole ring and sulfanyl group have been identified as key regions for interaction with biological targets. These moieties can engage in hydrogen bonding or electrostatic interactions with amino acid residues in enzymes or receptors, thereby influencing their function. The methoxy-substituted phenyl ring may also contribute to these interactions by providing additional binding sites or by influencing the conformation of the molecule.

Another area of interest is the potential use of this compound as an anti-inflammatory agent. Inflammation is a complex biological process that involves numerous signaling pathways and cellular responses. Inhibiting specific aspects of inflammation can lead to therapeutic benefits in conditions such as arthritis, asthma, and autoimmune diseases. Preliminary studies have shown that compounds with similar structural features can modulate inflammatory pathways by interacting with key signaling molecules.

The propanamide group in this compound may play a role in its anti-inflammatory effects by interacting with receptors or enzymes involved in inflammation. Additionally, the sulfanyl group could contribute by participating in redox reactions or by affecting the activity of enzymes such as lipoxygenases or cyclooxygenases, which are involved in inflammatory responses.

Furthermore, the compound's potential as an antioxidant has also been explored. Oxidative stress is a condition where there is an imbalance between reactive oxygen species (ROS) and antioxidant defenses, leading to cellular damage. Antioxidants can help mitigate this damage by neutralizing ROS. The tetrazole ring and other functional groups in this compound may exhibit antioxidant properties by scavenging ROS or by inhibiting enzymes that generate ROS.

Research has shown that tetrazole derivatives can act as potent antioxidants due to their ability to donate electrons or hydrogen atoms to ROS. The sulfanyl group may also contribute to these antioxidant effects by participating in redox reactions or by stabilizing reactive intermediates. The overall structure of the compound may thus provide multiple mechanisms for neutralizing oxidative stress.

The synthesis of this compound represents another area of significant interest for researchers. Developing efficient synthetic routes allows for easier access to analogs for further testing and optimization. Recent advances in synthetic methodology have enabled chemists to construct complex molecules like this one with greater precision and efficiency.

The synthesis typically involves multiple steps, each designed to introduce specific functional groups while maintaining regioselectivity and stereochemical integrity. Key steps include the formation of the tetrazole ring, introduction of the sulfanyl group, and assembly of the phenyl rings with their respective substituents. Each step requires careful optimization to ensure high yields and purity.

The use of modern techniques such as transition metal catalysis has also facilitated more efficient synthetic routes. For example, palladium-catalyzed cross-coupling reactions can be used to construct carbon-carbon bonds between different fragments efficiently. Additionally, flow chemistry has emerged as a powerful tool for synthesizing complex molecules under controlled conditions.

In conclusion, compounds like those with CAS number 890638-74-1 represent exciting opportunities for innovation in chemical biology and pharmaceutical research. Their unique structural features make them versatile candidates for modulating enzyme activity, inhibiting inflammation, acting as antioxidants, and more. Ongoing research continues to uncover new potential applications for these molecules:, further solidifying their importance in modern drug discovery efforts.

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